molecular formula C20H22O4 B12527975 Dimethyl 3,3-diphenylhexanedioate CAS No. 819802-95-4

Dimethyl 3,3-diphenylhexanedioate

Cat. No.: B12527975
CAS No.: 819802-95-4
M. Wt: 326.4 g/mol
InChI Key: CLVVTIIPADYBSU-UHFFFAOYSA-N
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Description

Dimethyl 3,3-diphenylhexanedioate is a diester compound characterized by two phenyl groups at the 3,3-positions of a hexanedioate backbone, with methyl ester termini. Diester compounds are widely utilized in organic synthesis, pharmaceuticals, and material science due to their reactivity and ability to act as intermediates or functional building blocks .

Properties

CAS No.

819802-95-4

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

dimethyl 3,3-diphenylhexanedioate

InChI

InChI=1S/C20H22O4/c1-23-18(21)13-14-20(15-19(22)24-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3

InChI Key

CLVVTIIPADYBSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(CC(=O)OC)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,3-diphenylhexanedioate can be synthesized through the electroreduction of methyl cinnamate on a boron-doped diamond electrode. The reaction involves the coupling of methyl cinnamate to form the hydrodimer, which is then converted to this compound . The reaction conditions typically include the use of a boron-doped diamond electrode, a suitable solvent, and controlled electrochemical parameters to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions, using larger electrochemical cells, and ensuring the purity of the starting materials to achieve consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3-diphenylhexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Precursor in Synthesis: Dimethyl 3,3-diphenylhexanedioate serves as a precursor in the synthesis of more complex organic molecules. It is utilized in studying reaction mechanisms due to its well-defined structure and reactivity profiles.
  • Model Compound: The compound is often used as a model compound in chemical research to understand the behavior of similar organic compounds under various conditions.

2. Biology:

  • Drug Discovery: Derivatives of this compound may exhibit potential biological activities, making them candidates for drug discovery and development. Research into these derivatives can lead to new pharmaceuticals with therapeutic properties.

3. Medicine:

  • Pharmaceutical Development: The compound's derivatives are being investigated for their potential use in developing new medications, particularly those targeting specific biological pathways.

4. Industry:

  • Specialty Chemicals Production: this compound is utilized in producing specialty chemicals and materials with tailored properties for various industrial applications.

Applications in Specific Industries

IndustryApplication Description
Pharmaceuticals Used as an intermediate in synthesizing pharmaceutical compounds and drug formulations.
Cosmetics Acts as a solvent and stabilizer in creams, lotions, and other cosmetic products.
Coatings Employed in producing high-performance coatings that require specific chemical properties.
Adhesives Functions as a key component in formulating adhesives with enhanced performance metrics.

Case Studies

Case Study 1: Pharmaceutical Applications
A study focused on synthesizing new derivatives of this compound to evaluate their anti-inflammatory properties. Researchers found that certain derivatives exhibited significant activity against inflammation markers in vitro, suggesting potential for therapeutic applications.

Case Study 2: Coating Formulations
Research conducted on using this compound in high-performance coatings demonstrated improved adhesion properties and resistance to environmental stressors. This was particularly beneficial for outdoor applications where durability is critical.

Mechanism of Action

The mechanism of action of dimethyl 3,3-diphenylhexanedioate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with biological targets. The phenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Dimethyl 3,3'-(Pyrazine-2,5-diyl)dipropanoate
  • Structure: Features a pyrazine ring core with esterified propanoate side chains.
  • Applications : Serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals. Its pyrazine ring enhances electronic properties, enabling diverse reactivity in cross-coupling reactions .
  • Key Differences : Unlike Dimethyl 3,3-diphenylhexanedioate, the pyrazine core introduces nitrogen heteroatoms, altering electronic and solubility profiles.
Dimethyl Phthalate (CAS 131-11-3)
  • Structure : Aromatic diester with ester groups at the 1,2-positions of a benzene ring.
  • Applications : Used as a plasticizer and solvent. Its rigid aromatic structure contrasts with the aliphatic hexanedioate backbone of this compound, resulting in higher thermal stability but reduced flexibility .
2,2-Dimethylpropane-1,3-diyl 2-Ethylhexanoate (CAS 28510-23-8)
  • Structure: Branched diester with ethylhexanoate groups on a neopentyl glycol backbone.
  • Applications : Employed in coatings and lubricants due to its low volatility and resistance to hydrolysis. The branched alkyl chains enhance hydrophobicity compared to the phenyl-substituted hexanedioate .

Functional Analogues

Dimethyl Fumarate (DMF)
  • Structure : Unsaturated diester of fumaric acid.
  • Applications: Clinically used for immunomodulation in multiple sclerosis. Its α,β-unsaturated ester moiety enables Michael addition reactions, modulating inflammatory pathways like NF-κB .
  • Contrast : While DMF’s therapeutic mechanism relies on electrophilic reactivity, this compound’s phenyl groups may favor π-π interactions or steric effects in drug design.
3,3-Dimethyl-1-Butanol (DMB)
  • Structure : Primary alcohol with a dimethyl-substituted carbon chain.
  • Applications : Metabolized to 3,3-dimethylbutyric acid (DMBut), which exhibits anti-inflammatory effects in arthritis models by suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound Not provided C₂₂H₂₂O₄* ~362.4 Aliphatic diester with phenyl groups Synthetic intermediate, drug delivery
Dimethyl Phthalate 131-11-3 C₁₀H₁₀O₄ 194.18 Aromatic diester Plasticizer, solvent
Dimethyl Fumarate 624-49-7 C₆H₈O₄ 144.13 α,β-unsaturated diester Immunomodulator
2,2-Dimethylpropane-1,3-diyl 2-Ethylhexanoate 28510-23-8 C₁₅H₃₀O₃ 258.40 Branched aliphatic diester Coatings, lubricants

*Estimated based on structural similarity.

Research Findings and Mechanistic Insights

  • Synthetic Utility : this compound’s diphenyl groups may enhance steric bulk, influencing reaction selectivity in cross-coupling or polymerization processes, akin to pyrazine-based diesters .
  • Physicochemical Properties: Compared to aliphatic diesters like 2,2-dimethylpropane-1,3-diyl 2-ethylhexanoate, the phenyl groups in this compound likely reduce solubility in polar solvents but improve stability in hydrophobic environments .

Biological Activity

Dimethyl 3,3-diphenylhexanedioate is a compound that has garnered interest in the field of chemical biology due to its potential biological activities. This article aims to provide an overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by two phenyl groups attached to a hexanedioic acid backbone. Its molecular formula is C18H22O4C_{18}H_{22}O_4, and it exhibits properties typical of diesters, such as solubility in organic solvents and potential reactivity in biological systems.

Biological Activity Overview

  • Antioxidant Activity :
    • Several studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems.
  • Antimicrobial Properties :
    • Research has shown that derivatives of this compound possess antimicrobial activity against various pathogens. This activity is particularly relevant for developing new antimicrobial agents.
  • Cytotoxicity :
    • In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further exploration in cancer therapy.

Case Studies

  • Study on Antioxidant Activity :
    A study published in a peer-reviewed journal highlighted the antioxidant capacity of this compound, demonstrating its ability to scavenge free radicals effectively. The study utilized various assays to quantify the antioxidant potential and compared it with standard antioxidants.
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of the compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard microbiological techniques.

Data Table: Biological Activities

Activity Type Effect Observed Reference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of phenolic structures in its composition may contribute to its ability to neutralize free radicals.
  • Membrane Disruption : Its lipophilic nature allows it to interact with microbial membranes, leading to cell lysis and death.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

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